5-Oxo-ETE

Overview

Description

It is formed by the oxidation of 5S-hydroxy-6,8,11,14-eicosatetraenoic acid (5S-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of nicotinamide adenine dinucleotide phosphate (NADP+) . This compound plays a significant role in various inflammatory responses and has been implicated in diseases such as asthma and cancer .

Scientific Research Applications

5-Oxo-ETE has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

5-Oxo-ETE, a nonclassic eicosanoid metabolite of arachidonic acid, primarily targets the oxoeicosanoid receptor 1 (OXER1) . This receptor is a G protein-coupled receptor (GPCR) that is highly expressed on various cell types, particularly human leukocytes, including eosinophils, basophils, neutrophils, and monocytes . It is also found on various cancer cell lines .

Mode of Action

this compound interacts with its target, the OXER1 receptor, to stimulate various cell responses . Depending on the cell type, these responses can include chemotaxis (i.e., directional migration), degranulation (i.e., release of granule-bound enzymes), oxidative metabolism (i.e., generation of reactive oxygen species), and production of mediators such as various arachidonic acid metabolites and platelet-activating factor .

Biochemical Pathways

The production of this compound involves a four-step pathway : a) The release of arachidonic acid from its storage sites in membrane phospholipids due to the activation of phospholipase A2 enzymes. b) Oxygenation of this arachidonic acid by activated arachidonate 5-lipoxygenase (ALOX5) to form 5(S)-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5(S)-HpETE). c) Reduction of this 5(S)-HpETE by ubiquitous cellular peroxidases to form 5(S)-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5(S)-HETE). d) The oxidation of 5(S)-HETE by a microsome-bound nicotinamide adenine dinucleotide phosphate (NADP+)-dependent dehydrogenase enzyme, 5-hydroxyeicosanoid dehydrogenase (5-HEDH), to form this compound .

Pharmacokinetics

The synthesis of this compound is regulated by the availability of the obligate cofactor NADP+ and is favored by conditions such as oxidative stress and activation of the respiratory burst in phagocytic cells . .

Result of Action

this compound can stimulate various cell types, particularly human leukocytes, but possesses its highest potency and power in stimulating the human eosinophil type of leukocyte . It is therefore suggested to be formed during and to be an important contributor to the formation and progression of eosinophil-based allergic reactions . It is also suggested that this compound contributes to the development of inflammation, cancer cell growth, and other pathological and physiological events .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its synthesis is favored by conditions such as oxidative stress and activation of the respiratory burst in phagocytic cells . Furthermore, it has been reported that testosterone can antagonize this compound’s actions .

Safety and Hazards

Future Directions

Translation studies are needed to learn if the preclinical studies implicating 5-Oxo-ETE and other 5 (S)-HETE family members in allergic diseases, inflammatory diseases, cancer, steroid production, bone remodeling, parturition, and other pathophysiological events, as outlined here and on the 5-HETE page, are relevant to humans and therefore of clinical significance .

Biochemical Analysis

Biochemical Properties

5-Oxo-ETE interacts with various enzymes, proteins, and other biomolecules. It is formed by the oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH . This enzyme is expressed in both inflammatory and structural cells . The actions of this compound are mediated by the G_i-coupled OXE receptor . This receptor is highly expressed on eosinophils and basophils, and is also found on neutrophils, monocytes/macrophages, and various cancer cell lines .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is a potent chemoattractant for human white blood cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can stimulate cytosolic calcium levels in neutrophils .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It selectively stimulates the migration and degranulation of eosinophils and activates the MAPK pathway in stimulated neutrophils via a specific G protein-coupled receptor . It also binds and activates the OXE receptor .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in coincubations with human neutrophils, over 75% of the this compound produced following stimulation could be attributed to PC3 cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, when administered orally to cynomolgus monkeys, this compound rapidly appeared in the blood and had a half-life in plasma of over 7 hours .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a metabolite of arachidonic acid and is produced along with leukotrienes via the 5-lipoxygenase pathway . It is also metabolized by a number of pathways in common with arachidonic acid and other eicosanoids, including oxidation to 5-oxo-HETEs by both 12-LO and 15-LO .

Subcellular Localization

It is known that 5-lipoxygenase, the enzyme involved in the formation of this compound, is not only present in the cytosol of a cell, but is also able to translocate to nuclear compartments where it is associated with the euchromatin .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Oxo-ETE is synthesized from arachidonic acid through a series of enzymatic reactions. The process involves the following steps :

Release of Arachidonic Acid: Arachidonic acid is released from membrane phospholipids by the action of phospholipase A2 enzymes.

Oxygenation: The released arachidonic acid is oxygenated by the enzyme arachidonate 5-lipoxygenase (ALOX5) to form 5S-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5S-HpETE).

Reduction: 5S-HpETE is then reduced by cellular peroxidases to form 5S-HETE.

Oxidation: Finally, 5S-HETE is oxidized by 5-HEDH in the presence of NADP+ to form this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Oxo-ETE undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form various metabolites.

Reduction: It can be reduced back to 5S-HETE under certain conditions.

Substitution: It can participate in substitution reactions with other molecules.

Common Reagents and Conditions

Oxidation: NADP+ is a common cofactor required for the oxidation of 5S-HETE to this compound.

Reduction: Cellular peroxidases are involved in the reduction of 5S-HpETE to 5S-HETE.

Major Products Formed

5S-HETE: Formed by the reduction of this compound.

Various Metabolites: Formed by further oxidation of this compound.

Comparison with Similar Compounds

5-Oxo-ETE is part of the 5-HETE family of eicosanoids, which includes other compounds such as:

5S-HETE: A precursor to this compound and a product of the 5-lipoxygenase pathway.

5S-HpETE: An intermediate in the synthesis of this compound.

Leukotrienes: Other products of the 5-lipoxygenase pathway with distinct biological activities.

Uniqueness

This compound is unique in its potent proinflammatory activity and its specific activation of the OXE receptor . This distinguishes it from other members of the 5-HETE family, which may have different receptor targets and biological effects .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of 5-Oxo-ETE involves the conversion of arachidonic acid to 5-Oxo-ETE through a series of chemical reactions.", "Starting Materials": [ "Arachidonic acid", "Methanesulfonyl chloride", "Triethylamine", "Dichloromethane", "N,N-Dimethylformamide", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Diethyl ether" ], "Reaction": [ "Step 1: Arachidonic acid is first converted to its methyl ester by reacting with methanol in the presence of hydrochloric acid.", "Step 2: The methyl ester is then converted to its sulfonyl derivative by reacting with methanesulfonyl chloride and triethylamine in dichloromethane.", "Step 3: The sulfonyl derivative is then treated with sodium hydride in N,N-dimethylformamide to form the corresponding enolate.", "Step 4: The enolate is then reacted with molecular oxygen to form the corresponding peroxide intermediate.", "Step 5: The peroxide intermediate is then treated with sodium bicarbonate and sodium chloride to form 5-Oxo-ETE.", "Step 6: The final product is isolated by extraction with diethyl ether." ] } | |

| 106154-18-1 | |

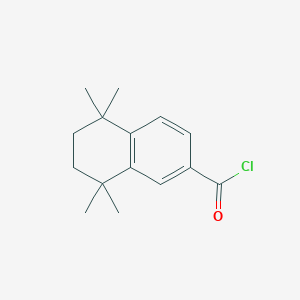

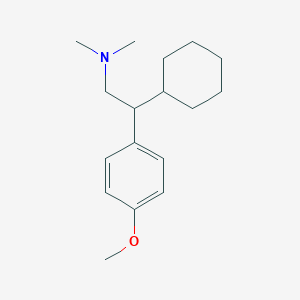

Molecular Formula |

C20H30O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(6Z,8Z,11Z,14Z)-5-oxoicosa-6,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14- |

InChI Key |

MEASLHGILYBXFO-KDSVWZCMSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C/C(=O)CCCC(=O)O |

SMILES |

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |

Appearance |

Assay:≥95%A solution in ethanol |

physical_description |

Solid |

synonyms |

5-oxo-eicosatetraenoic acid 5-oxo-ETE |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-oxo-ETE synthesized?

A1: this compound is generated from arachidonic acid via the 5-lipoxygenase pathway. The first step involves the conversion of arachidonic acid to 5S-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) by 5-lipoxygenase. Subsequently, 5-HETE is oxidized to this compound by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of NADP+ as a cofactor. [, , , , , ]

Q2: What is the primary receptor for this compound, and how does it mediate its effects?

A2: this compound exerts its biological effects primarily through the selective G protein-coupled receptor known as the oxoeicosanoid receptor 1 (OXE-R). [, , , , ] This receptor is primarily expressed on leukocytes, including eosinophils, neutrophils, and monocytes, and its activation triggers intracellular signaling cascades involving Gαi/o and Gβγ proteins. [, , , , ]

Q3: What are the downstream effects of this compound binding to the OXE receptor?

A3: Binding of this compound to OXE-R triggers a variety of downstream effects, including:

- Chemotaxis: this compound is a potent chemoattractant for eosinophils, neutrophils, and monocytes, promoting their migration to inflammatory sites. [, , , , , , , , , ]

- Cellular activation: this compound activates these leukocytes, leading to increased expression of adhesion molecules like CD11b/CD18 integrins, enhanced oxidative burst, and release of pro-inflammatory mediators. [, , , , , , , , ]

- Actin polymerization: This process, essential for cell motility, is stimulated by this compound in both neutrophils and eosinophils. [, ]

- Eosinophil survival: this compound indirectly promotes eosinophil survival by stimulating the release of granulocyte/macrophage colony-stimulating factor (GM-CSF) from monocytes. []

Q4: What is the role of oxidative stress in this compound synthesis?

A4: Oxidative stress, a hallmark of inflammation, can dramatically enhance this compound synthesis. It promotes the conversion of NADPH to NADP+, the essential cofactor for 5-HEDH, thereby increasing this compound production. [, , , ]

Q5: What is transcellular biosynthesis, and how does it relate to this compound production?

A5: Transcellular biosynthesis refers to the collaborative production of a mediator by different cell types. In the context of this compound, neutrophils with high 5-LO activity can release 5-HETE, which can be taken up by other cell types, such as prostate cancer cells, and converted to this compound by their 5-HEDH. This process highlights the complex interplay between different cells in this compound production. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C20H30O3, and its molecular weight is 318.45 g/mol. []

Q7: How does the structure of this compound relate to its activity?

A7: Structure-activity relationship (SAR) studies have revealed key structural elements essential for this compound activity: [, , ]

Q8: Can other fatty acids be metabolized by 5-HEDH?

A8: While 5-HETE is the preferred substrate for 5-HEDH, the enzyme can metabolize other 5S-hydroxy fatty acids, although with varying efficiencies. Factors like chain length, the presence of a free α-carboxyl group, and a hydrophobic ω-end influence substrate recognition and metabolism. []

Q9: What is the therapeutic potential of targeting the this compound/OXE-R axis?

A9: Given its role in inflammation and leukocyte recruitment, the this compound/OXE-R pathway is considered a potential therapeutic target for various inflammatory diseases, particularly those characterized by eosinophil and neutrophil infiltration, such as: [, ]

Q10: What are the main strategies being explored to target the OXE receptor?

A10: Current research efforts focus on developing: [, , ]

- Selective OXE-R antagonists: These compounds block the binding of this compound to its receptor, preventing downstream signaling and cellular activation. Significant progress has been made in developing potent and metabolically stable antagonists with favorable pharmacokinetic profiles. [, ]

Q11: Are there any preclinical studies demonstrating the efficacy of OXE-R antagonists?

A11: Yes, preclinical studies in animal models have shown promising results. For instance, in a rat model of asthma, administration of this compound induced significant pulmonary eosinophilia, which was effectively blocked by an OXE-R antagonist. [] These findings support the potential of OXE-R antagonists as therapeutic agents for inflammatory diseases.

Q12: What are the limitations of current animal models for studying this compound?

A12: While various animal models have been used to study this compound, a significant limitation is the lack of OXE-R expression in rodents, which are commonly used in preclinical research. [] This absence necessitates the use of alternative animal models, such as primates, to evaluate the efficacy and safety of OXE-R antagonists more accurately.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)

![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)

![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)

![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)